molecular formula C21H17FN4O3S B2784719 methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 1170652-81-9

methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2784719
CAS No.: 1170652-81-9
M. Wt: 424.45
InChI Key: BYRMEXREZBAOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 4-fluorobenzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl chain via a carbamoyl bridge. This structure combines multiple pharmacophoric elements: the fluorinated benzothiazole moiety may enhance metabolic stability and target binding affinity, while the pyrazole group contributes to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

methyl 4-[(4-fluoro-1,3-benzothiazol-2-yl)-(2-pyrazol-1-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-20(28)15-8-6-14(7-9-15)19(27)26(13-12-25-11-3-10-23-25)21-24-18-16(22)4-2-5-17(18)30-21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRMEXREZBAOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate, also known by its CAS number 1172410-38-6, is a compound that has shown promise in various biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H19FN4OS
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1172410-38-6

The compound features a pyrazole moiety and a fluorobenzo[d]thiazole group, which are often associated with diverse pharmacological activities. The structure can be represented as follows:

ComponentDescription
PyrazoleA five-membered ring compound containing two nitrogen atoms.
Fluorobenzo[d]thiazoleA fused ring system that includes both sulfur and nitrogen atoms.

The biological activity of this compound has been investigated in several studies, revealing multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that the compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .
  • Neuropharmacological Applications : Another study explored its effects on neuroblastoma cells, where it was found to enhance neuronal differentiation while reducing cell proliferation .

Comparative Biological Activity

The following table summarizes the biological activities of similar compounds for comparison:

Compound NameMechanism of ActionEfficacy in Cancer TreatmentReference
This compoundEnzyme inhibition, cell cycle arrestSignificant reduction in cell viability
Benzamide DerivativesDHFR inhibitionModerate efficacy against various cancers
Pyrazole-based CompoundsApoptosis inductionEffective in neuroblastoma treatment

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C21H17FN4O3S
  • Molecular Weight : 424.45 g/mol
  • CAS Number : 1172410-38-6

The compound's structure features a combination of functional groups that contribute to its biological activity. The presence of the pyrazole ring is often associated with various pharmacological properties, while the fluorobenzo[d]thiazole component is known for its role in enhancing bioactivity.

Research has indicated that methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate exhibits several biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells. Mechanistically, it appears to induce cell cycle arrest and activate caspase pathways leading to programmed cell death.
  • Neuropharmacological Effects :
    • Investigations into its effects on neuroblastoma cells have revealed that it promotes neuronal differentiation while simultaneously reducing cell proliferation. This dual action suggests potential therapeutic applications in neurodegenerative diseases or conditions characterized by aberrant cell growth.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may modulate inflammatory responses by affecting cytokine production, indicating potential use in treating inflammatory diseases.

Study on Breast Cancer Cells

In a controlled laboratory setting, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability attributed to apoptosis mediated by caspase activation. This finding underscores its potential as an anticancer agent.

Neuroblastoma Research

A separate study focused on neuroblastoma cells demonstrated that the compound not only inhibited cell proliferation but also enhanced neuronal differentiation. This suggests its utility in developing treatments for neurodegenerative conditions or enhancing recovery post-injury.

To provide context for its efficacy, the following table compares this compound with similar compounds:

Compound NameBiological ActivityReference
Compound AAntitumor
Compound BNeuroprotective
Methyl 4...Antitumor & Neuroprotective

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carbamate core (–O–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and methyl benzoate:

Hydrolysis: R–NH–CO–OCH3+H3O+R–NH2+CH3COOB+CO2\text{Hydrolysis: } \text{R–NH–CO–OCH}_3 + \text{H}_3\text{O}^+ \rightarrow \text{R–NH}_2 + \text{CH}_3\text{COOB} + \text{CO}_2

Key conditions :

  • Acidic hydrolysis : Optimized at elevated temperatures (e.g., 50–100°C) with dilute HCl.

  • Base-mediated hydrolysis : Uses aqueous NaOH, often requiring longer reaction times.

Reaction TypeConditionsProducts
Acidic hydrolysisHCl, heatPrimary amine, methyl benzoate
Basic hydrolysisNaOH, aqueousSame as above

Oxidation and Metabolic Stability

The benzo[d]thiazole ring and pyrazole substituents influence oxidation susceptibility:

  • Fluorine substitution : The 4-fluoro group enhances stability compared to chloro analogs, reducing reactivity toward oxidizing agents like KMnO₄ .

  • Metabolic pathways : Pyrazole rings may undergo phase I metabolism (e.g., hydroxylation), but fluorination could mitigate rapid biotransformation .

Substitution and Coupling Reactions

The compound’s aromatic rings and carbamate group enable further derivatization:

  • Nucleophilic aromatic substitution : The fluorine atom (a weakly deactivating group) may allow substitution at the benzo[d]thiazole position under harsh conditions.

  • Carbamate coupling : Potential for cross-coupling with amines or alcohols to form ureas or carbamates, though specific examples are unreported.

Structural and Mechanistic Considerations

  • Electronic effects : The fluorine atom’s electron-withdrawing nature stabilizes the benzo[d]thiazole ring, potentially altering reactivity in electrophilic substitution.

  • Steric hindrance : The bulky carbamate group may limit accessibility to reactive sites, influencing reaction kinetics .

Analytical Characterization

Key techniques for studying reactions include:

  • NMR spectroscopy : Tracks hydrolysis by monitoring carbamate proton signals (δ 4.5–5.5 ppm).

  • HPLC/MS : Detects metabolites and byproducts, such as methyl benzoate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate () Core Differences: Replaces the fluorobenzo[d]thiazole and pyrazole-ethyl groups with a 5-methylbenzimidazole ring. Synthesis: Synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate using Na₂S₂O₅ in DMF, a method distinct from the multi-step routes likely required for the target compound’s fluorinated and pyrazole-containing groups .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate () Core Differences: Features a 1,3,4-thiadiazole ring and phenylcarbamoyl group instead of the pyrazole-ethyl-fluorobenzo[d]thiazole system. Implications: Thiadiazoles are associated with antimicrobial and antitumor activities. Molecular Weight: 369.4 g/mol, significantly lower than the target compound’s estimated weight (~430–450 g/mol), reflecting simpler substituents .

Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate () Core Differences: Contains a tetrafluoropropan-2-yloxy bridge and a carbamoylpyrazole group, differing from the target’s carbamoyl-linked fluorobenzo[d]thiazole. Implications: The tetrafluoro group increases hydrophobicity and metabolic resistance, while the carbamoylpyrazole may enhance binding to enzymatic active sites. Its molecular weight (460 g/mol) exceeds the target compound’s likely range, impacting pharmacokinetics . Synthesis: Achieved via a iodonium salt-mediated coupling in MeCN (58% yield), suggesting that similar strategies could optimize the target compound’s pyrazole-ethyl linkage .

4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one () Core Differences: Utilizes a dihydropyrazolone core instead of a benzoate ester, with an allyl group and phenyl substituent. The absence of fluorine may reduce electrophilic reactivity .

Q & A

Q. What are the key steps in synthesizing methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Linking the pyrazole-ethyl and 4-fluorobenzo[d]thiazole moieties via carbamoyl bridges.
  • Esterification : Finalizing the methyl benzoate group.
    Monitoring methods :
    • Thin Layer Chromatography (TLC) to track reaction completion .
    • Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for structural confirmation, Infrared Spectroscopy (IR) for functional group analysis, and Mass Spectrometry (MS) for molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

Based on its GHS classification (Category 4 acute toxicity via oral, dermal, and inhalation routes):

  • Engineering controls : Use fume hoods for ventilation and minimize aerosol formation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid direct skin contact or inhalation .
  • Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and molecular connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .
  • Elemental Analysis : Validate empirical formula by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamoyl bond formation but may require post-reaction purification via column chromatography .
  • Temperature control : Maintain 60–80°C during condensation to balance reaction rate and side-product formation .
  • Catalyst use : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
    Validation : Monitor intermediates via TLC and adjust parameters iteratively .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer results) be resolved?

  • Dose-response studies : Establish IC50/EC50 values across multiple cell lines or microbial strains to clarify potency thresholds .
  • Target specificity assays : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .
  • Structural analogs : Synthesize derivatives to isolate pharmacophoric groups responsible for specific activities .

Q. What experimental designs are recommended for studying molecular interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized protein targets .
  • Molecular docking simulations : Predict binding poses using software like AutoDock Vina; validate with X-ray crystallography if feasible .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How can researchers address variability in compound stability during long-term storage?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .
  • Lyophilization : For hygroscopic batches, lyophilize and store under inert gas (argon) to prevent hydrolysis .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improve reproducibility and heat dissipation for exothermic steps like esterification .
  • Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity and yield .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
  • Metabolomic profiling : Use LC-MS to track changes in metabolic pathways (e.g., glycolysis, apoptosis) post-treatment .

Q. What computational tools aid in predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • In silico platforms : SwissADME or ADMETlab 2.0 to predict solubility, cytochrome P450 interactions, and blood-brain barrier permeability .
  • Toxicity prediction : Use ProTox-II to assess potential hepatotoxicity or mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.